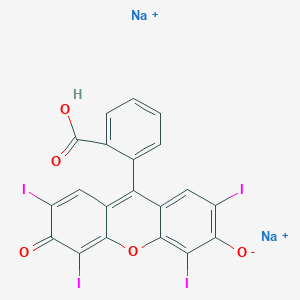
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate is a synthetic organic compound known for its vibrant color and unique chemical properties. This compound is often used as a dye and has applications in various scientific fields due to its distinct molecular structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate typically involves the iodination of a xanthene derivative. The process begins with the preparation of the xanthene core, followed by the introduction of iodine atoms at specific positions on the molecule. The carboxyphenyl group is then added to complete the synthesis. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of the iodine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems allows for precise control over reaction conditions, ensuring high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove iodine atoms or alter the carboxyphenyl group.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order iodinated derivatives, while reduction could produce deiodinated compounds.
科学研究应用
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a fluorescent marker in cellular imaging and molecular biology experiments.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of colored materials and as a tracer in environmental studies.
作用机制
The mechanism by which Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths, leading to fluorescence. This property is exploited in various imaging techniques. The molecular targets and pathways involved include binding to specific proteins or nucleic acids, allowing for visualization of cellular structures and processes.
相似化合物的比较
Disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate can be compared to other xanthene-based dyes, such as:
Fluorescein: Similar in structure but lacks the iodine atoms, resulting in different fluorescence properties.
Eosin: Contains bromine atoms instead of iodine, used in histology for staining tissues.
Rhodamine: Another xanthene dye with different substituents, used in various fluorescence applications.
The uniqueness of this compound lies in its tetraiodinated structure, which imparts distinct optical properties and makes it suitable for specific scientific and industrial applications.
属性
分子式 |
C20H7I4Na2O5+ |
|---|---|
分子量 |
880.9 g/mol |
IUPAC 名称 |
disodium;9-(2-carboxyphenyl)-2,4,5,7-tetraiodo-6-oxoxanthen-3-olate |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-1 |
InChI 键 |
IINNWAYUJNWZRM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
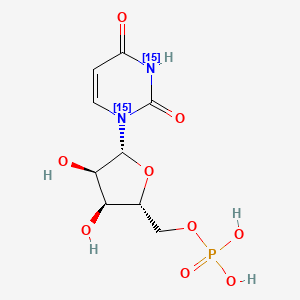
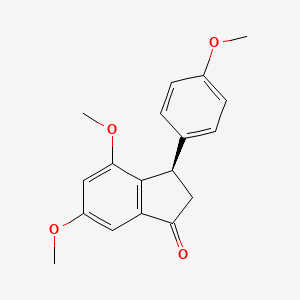

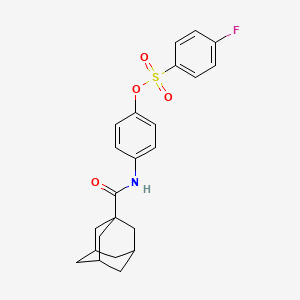
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
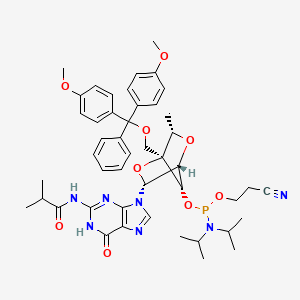
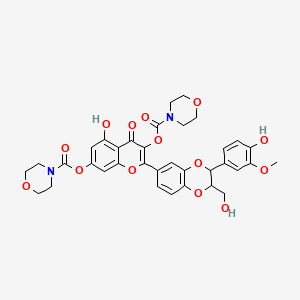
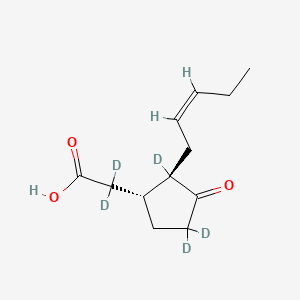
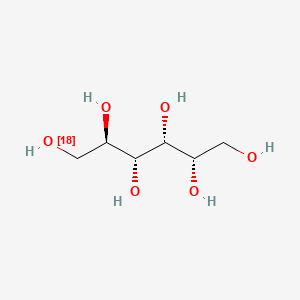

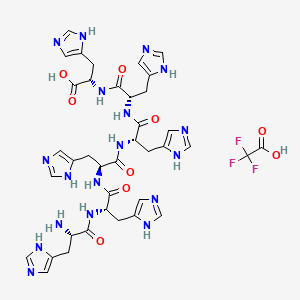
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
